2-Chloro-9,9'-spirobi[fluorene]
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Overview
Description
2-Chloro-9,9’-spirobi[fluorene] is a derivative of 9,9’-spirobi[fluorene], a compound known for its unique spiro structure where two fluorene units are connected through a shared spiro-carbon. This compound is of significant interest in organic electronics due to its robust structure and excellent thermal and chemical stability .
Preparation Methods
The synthesis of 2-Chloro-9,9’-spirobi[fluorene] typically involves the chlorination of 9,9’-spirobi[fluorene]. One common method is the reaction of 9,9’-spirobi[fluorene] with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . Industrial production methods may involve similar chlorination reactions but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
2-Chloro-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
2-Chloro-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics due to its excellent charge transport properties.
Material Science: The compound is used in the synthesis of conjugated microporous polymers, which have applications in gas storage and separation.
Biological Imaging: It is used in the preparation of fluorescent nanoparticles for cell imaging due to its stable fluorescence properties.
Mechanism of Action
The mechanism by which 2-Chloro-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with other molecules in electronic devices. Its spiro structure provides a rigid framework that minimizes intermolecular interactions, enhancing its performance in electronic applications. The chlorine atom can also participate in various chemical reactions, allowing for further functionalization and tuning of its properties .
Comparison with Similar Compounds
2-Chloro-9,9’-spirobi[fluorene] can be compared with other spirobi[fluorene] derivatives such as:
9,9’-Spirobi[fluorene]: The parent compound, known for its high thermal stability and use in organic electronics.
2,7-Dibromo-9,9’-spirobi[fluorene]: Another derivative used in the synthesis of more complex molecules through coupling reactions.
9,9’-Spirobi[fluorene]-2,2’-diol: Used in the synthesis of chiral luminescent materials.
The uniqueness of 2-Chloro-9,9’-spirobi[fluorene] lies in its chlorine atom, which allows for further chemical modifications and enhances its applicability in various fields.
Properties
IUPAC Name |
2-chloro-9,9'-spirobi[fluorene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCPHUQIHIUGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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